molecular formula C13H16O3 B6191058 methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate CAS No. 117356-88-4

methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B6191058
CAS No.: 117356-88-4
M. Wt: 220.3
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Description

Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is an organic compound with the molecular formula C13H16O3 It is a derivative of naphthalene, featuring a hydroxy group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-1,2,3,4-tetrahydronaphthalene.

    Esterification: The hydroxy group of the starting material is esterified using methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: 2-(7-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate.

    Reduction: 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxy compound, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate: Similar structure but with a propanoate ester group.

    Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Similar structure but with an ethyl ester group.

    Methyl 2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Similar structure but with the hydroxy group at a different position.

Uniqueness

Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is unique due to the specific positioning of the hydroxy and ester groups, which can influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

117356-88-4

Molecular Formula

C13H16O3

Molecular Weight

220.3

Purity

0

Origin of Product

United States

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